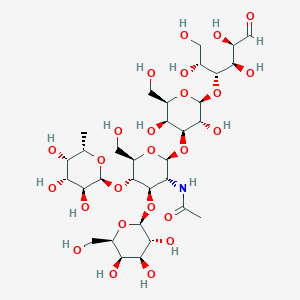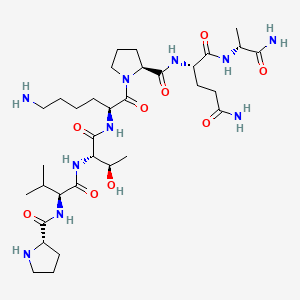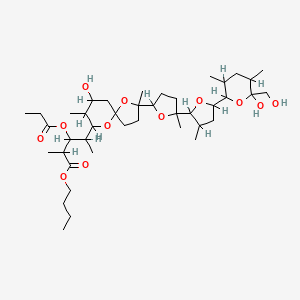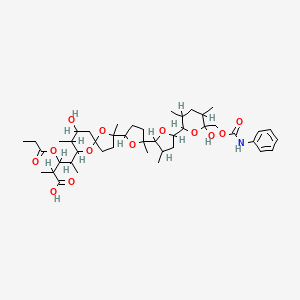
Gacyclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gacyclidine is a psychoactive drug that functions as a non-competitive N-methyl-D-aspartate receptor antagonist. It is closely related to phencyclidine and is a derivative of tenocyclidine. This compound has been studied for its potential neuroprotective properties and its ability to reduce damage to the brain or spinal cord, making it a candidate for treating conditions such as tinnitus, stroke, trauma, and convulsions .
Métodos De Preparación
The synthesis of Gacyclidine involves several key steps:
1,2-Addition Reaction: The process begins with the 1,2-addition of 2-methylcyclohexanone with 2-thienyl lithium or 2-thienyl magnesium bromide, resulting in a diastereomeric mixture of cyclohexanol.
Azide Formation: This mixture is then treated with sodium azide in trichloroacetic acid to yield the azide.
Reduction: The azide is reduced using lithium aluminium hydride or Raney nickel in isopropanol to form the corresponding amine, preferentially with the cis-configuration.
Análisis De Reacciones Químicas
Gacyclidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less documented.
Reduction: The reduction of the azide intermediate to the amine is a crucial step in its synthesis.
Substitution: The dialkylation step involves a substitution reaction where the amine reacts with 1,5-dibromopentane.
Common reagents used in these reactions include 2-thienyl lithium, 2-thienyl magnesium bromide, sodium azide, lithium aluminium hydride, Raney nickel, and potassium carbonate. The major product formed from these reactions is this compound itself.
Aplicaciones Científicas De Investigación
Gacyclidine has been explored for various scientific research applications:
Trauma Treatment: This compound has been studied for its ability to reduce damage to the brain or spinal cord following trauma.
Tinnitus Therapy: A lipid-based intratympanic formulation of this compound (OTO-313) has been investigated as a potential therapy for tinnitus.
Research on Glutamate Excitotoxicity: Its role in preventing glutamate-induced neuronal death has been a significant area of research.
Mecanismo De Acción
Gacyclidine exerts its effects by functioning as a non-competitive antagonist of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By blocking this receptor, this compound can prevent glutamate-induced excitotoxicity, which is a key factor in neuronal damage and death. This mechanism makes it a promising candidate for neuroprotective therapies .
Comparación Con Compuestos Similares
Gacyclidine is similar to other non-competitive N-methyl-D-aspartate receptor antagonists such as:
Phencyclidine: Both compounds share structural similarities and pharmacological activities.
Ketamine: Another non-competitive N-methyl-D-aspartate receptor antagonist with dissociative properties.
Dizocilpine (MK-801): Known for its high affinity for the N-methyl-D-aspartate receptor, similar to this compound
What sets this compound apart is its lower intrinsic neurotoxicity compared to other N-methyl-D-aspartate receptor antagonists, making it a safer option for potential therapeutic applications .
Propiedades
Número CAS |
68134-81-6 |
|---|---|
Fórmula molecular |
C16H25NS |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
1-[(1R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14?,16-/m1/s1 |
Clave InChI |
DKFAAPPUYWQKKF-BZSJEYESSA-N |
SMILES |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |
SMILES isomérico |
CC1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3 |
SMILES canónico |
CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |
Apariencia |
Solid powder |
Key on ui other cas no. |
68134-81-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
gacyclidine GK 11 GK-11 GK11 methyl-2-r-(piperidine-1-)-1-(thienyl-2)1-cyclohexene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)











